molecular formula C20H21BrClN3O3 B11555994 (3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorobenzyl)butanamide

(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorobenzyl)butanamide

Katalognummer: B11555994
Molekulargewicht: 466.8 g/mol
InChI-Schlüssel: CSMQWSAPIHLGOH-ZVHZXABRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorobenzyl)butanamide is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group, a phenoxyacetyl group, and a butanamide backbone

Vorbereitungsmethoden

The synthesis of (3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorobenzyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the phenoxyacetyl intermediate: This step involves the reaction of 4-bromo-2-methylphenol with acetic anhydride to form 4-bromo-2-methylphenoxyacetyl chloride.

    Hydrazinylidene formation: The phenoxyacetyl chloride is then reacted with hydrazine hydrate to form the hydrazinylidene intermediate.

    Final coupling: The hydrazinylidene intermediate is coupled with N-(4-chlorobenzyl)butanamide under specific reaction conditions to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction environments.

Analyse Chemischer Reaktionen

(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorobenzyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions, using reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorobenzyl)butanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.

    Industry: It may be used in the development of new materials and chemical products due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorobenzyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to reduced cell growth. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorobenzyl)butanamide can be compared with similar compounds such as ethyl acetoacetate and other hydrazinylidene derivatives These compounds share some structural similarities but differ in their specific functional groups and chemical properties

Similar Compounds

  • Ethyl acetoacetate
  • Hydrazinylidene derivatives
  • Phenoxyacetyl compounds

Eigenschaften

Molekularformel

C20H21BrClN3O3

Molekulargewicht

466.8 g/mol

IUPAC-Name

(3E)-3-[[2-(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene]-N-[(4-chlorophenyl)methyl]butanamide

InChI

InChI=1S/C20H21BrClN3O3/c1-13-9-16(21)5-8-18(13)28-12-20(27)25-24-14(2)10-19(26)23-11-15-3-6-17(22)7-4-15/h3-9H,10-12H2,1-2H3,(H,23,26)(H,25,27)/b24-14+

InChI-Schlüssel

CSMQWSAPIHLGOH-ZVHZXABRSA-N

Isomerische SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)N/N=C(\C)/CC(=O)NCC2=CC=C(C=C2)Cl

Kanonische SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NN=C(C)CC(=O)NCC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.